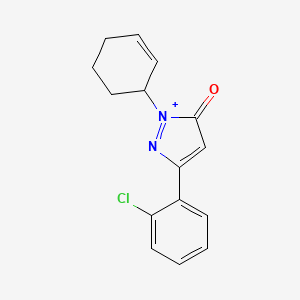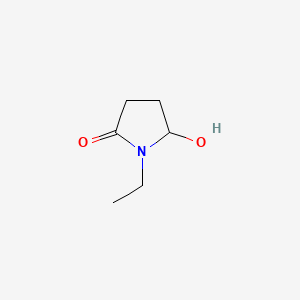
Pivalic-d3 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid with a molecular formula of (CH3)3CCO2H . It is a colorless, odiferous organic compound that is solid at room temperature . It is used as a ligand to synthesize cerium (IV) hexanuclear clusters .
Synthesis Analysis
Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . Such reactions require an acid catalyst such as hydrogen fluoride. tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .Molecular Structure Analysis
The Pivalic acid molecule contains a total of 16 bonds. There are 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .Physical And Chemical Properties Analysis
Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 44.4±6.0 kJ/mol and a flash point of 68.3±9.8 °C . The index of refraction is 1.420 .Safety And Hazards
Pivalic acid is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact, contaminated clothing should be immediately changed, preventive skin protection should be applied, and hands and face should be washed after working with the substance .
Zukünftige Richtungen
Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions . The coordination of the Lewis acid together with the H-bonding ability of pivalic acid were both found to be pivotal in lowering the activation energy of the C–H activation step . The transformation of pivalic acid to isobutyric and 2-methylbutyric acids opens a potential way to biodegradation of exogenous pivalic acid .
Eigenschaften
CAS-Nummer |
95926-88-8 |
|---|---|
Produktname |
Pivalic-d3 Acid |
Molekularformel |
C5H10O2 |
Molekulargewicht |
105.151 |
IUPAC-Name |
3,3,3-trideuterio-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |
InChI-Schlüssel |
IUGYQRQAERSCNH-FIBGUPNXSA-N |
SMILES |
CC(C)(C)C(=O)O |
Synonyme |
2,2-Dimethylpropanoic-3,3,3-d3 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



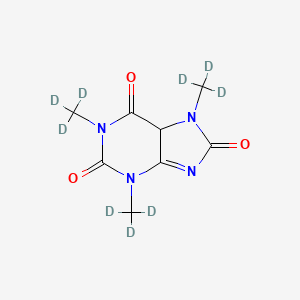
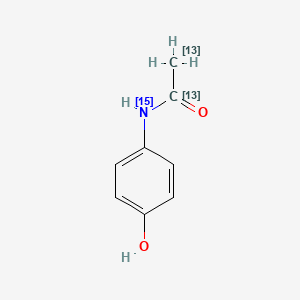
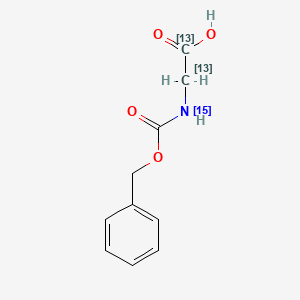
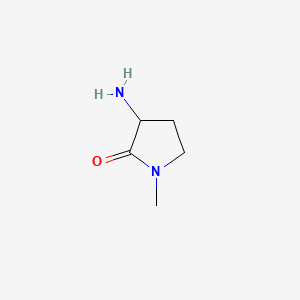
![4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine](/img/structure/B570484.png)
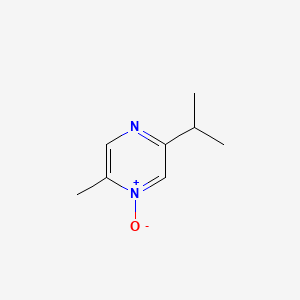
![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)
